Methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its potential therapeutic applications, particularly in cancer treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from pyrrole derivatives, the compound can be synthesized via bromohydrazone intermediates . Another approach involves the formation of triazinium dicyanomethylide, followed by cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as transition metal-mediated synthesis and rearrangement of pyrrolooxadiazines are employed to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazines .
Wissenschaftliche Forschungsanwendungen
Methyl4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and proteins.
Medicine: Explored for its potential as a kinase inhibitor in cancer therapy.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Methyl4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate involves its interaction with molecular targets such as kinases. By binding to the active sites of these enzymes, the compound inhibits their activity, thereby disrupting cellular signaling pathways crucial for cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Avapritinib: Another kinase inhibitor containing the pyrrolo[2,1-f][1,2,4]triazine scaffold.
Remdesivir: An antiviral drug with a similar heterocyclic structure.
Uniqueness
Methyl4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to selectively inhibit certain kinases makes it a valuable compound in targeted cancer therapy .
Eigenschaften
Molekularformel |
C8H8N4O2 |
---|---|
Molekulargewicht |
192.17 g/mol |
IUPAC-Name |
methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate |
InChI |
InChI=1S/C8H8N4O2/c1-14-8(13)7-10-6(9)5-3-2-4-12(5)11-7/h2-4H,1H3,(H2,9,10,11) |
InChI-Schlüssel |
UPLSHEGZOIRLHI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NN2C=CC=C2C(=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.